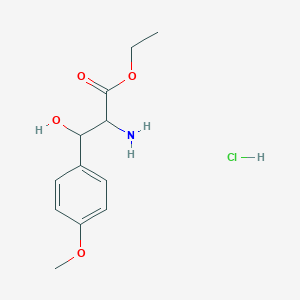
Bromocopper;1,10-phenanthroline;triphenylphosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromocopper;1,10-phenanthroline;triphenylphosphanium is a complex metal compound with unique biological and chemical properties. It is a dark orange-red solid and its molecular formula is C30H23BrCuN2P .
Synthesis Analysis
This compound can be prepared by the reaction between 1,10-Phenanthroline and (Trifluoromethyl)tris (triphenylphosphine)copper in dry dichloromethane (0.1 M) at room temperature . It has been used in copper-catalyzed cascade reactions for the synthesis of cyclic compounds .Molecular Structure Analysis
The coordination polyhedron with copper as the central atom in this compound is a distorted tetrahedron, with two N atoms of phenathroline, one Br atom, and one P atom of PPh3 occupying the four corners .Chemical Reactions Analysis
1,10-Phenanthroline, a component of this compound, has been used to promote copper-catalyzed cascade reactions . These reactions have become a robust tool for the synthesis of cyclic compounds .Physical And Chemical Properties Analysis
This compound is a dark orange-red solid with a molecular weight of 585.9 g/mol . It is soluble in dimethylformamide and should be stored at 4°C, protected from light, and under nitrogen .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of “Bromocopper;1,10-phenanthroline;triphenylphosphanium,” focusing on six unique applications:
Catalysis in Organic Synthesis
Bromocopper;1,10-phenanthroline;triphenylphosphanium is widely used as a catalyst in organic synthesis. Its ability to facilitate C-C and C-heteroatom bond formation makes it valuable in creating complex organic molecules. This compound’s catalytic properties are particularly useful in multi-component reactions (MCRs), which are efficient methods for synthesizing diverse chemical libraries .
Material Science and Thin Film Deposition
In material science, this compound is employed in the deposition of thin films. Its organometallic nature allows it to act as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) processes. These thin films are crucial in the development of semiconductors, photovoltaic cells, and other electronic devices .
Pharmaceutical Research
Bromocopper;1,10-phenanthroline;triphenylphosphanium has applications in pharmaceutical research due to its potential biological activity. It is studied for its interactions with various biological molecules, which can lead to the development of new drugs. Its unique structure allows it to bind with DNA and proteins, making it a candidate for anticancer and antimicrobial agents.
Coordination Chemistry
This compound is significant in coordination chemistry, where it is used to study the interactions between metal centers and ligands. Its structure provides insights into the electronic and geometric properties of metal complexes. These studies are essential for understanding catalytic mechanisms and designing new catalysts .
Environmental Chemistry
In environmental chemistry, Bromocopper;1,10-phenanthroline;triphenylphosphanium is used to develop sensors for detecting pollutants. Its sensitivity to changes in the environment makes it suitable for creating responsive materials that can indicate the presence of hazardous substances. These sensors are vital for monitoring and managing environmental pollution .
Electrochemical Applications
The compound is also utilized in electrochemical applications, including the development of electrodes for batteries and fuel cells. Its conductive properties and stability make it an excellent material for improving the efficiency and durability of electrochemical devices. Research in this area focuses on enhancing energy storage and conversion technologies.
Wirkmechanismus
Target of Action
Bromocopper;1,10-phenanthroline;triphenylphosphanium (BCP) is a complex metal compound with unique biological and chemical properties
Action Environment
and its storage temperature is 28°C , indicating that its stability may be affected by environmental conditions such as temperature and humidity.
Safety and Hazards
This compound is associated with certain hazards. It has been labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other skin areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Zukünftige Richtungen
While specific future directions for this compound are not detailed in the search results, the use of 1,10-phenanthroline-promoted copper-catalyzed cascade reactions is a growing field of research . This suggests that there may be potential for further exploration and development of compounds like Bromocopper;1,10-phenanthroline;triphenylphosphanium in this area.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bromocopper;1,10-phenanthroline;triphenylphosphanium involves the reaction of copper bromide with 1,10-phenanthroline and triphenylphosphine in the presence of a reducing agent.", "Starting Materials": [ "Copper bromide", "1,10-phenanthroline", "Triphenylphosphine", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve copper bromide in a suitable solvent such as water or ethanol.", "Step 2: Add 1,10-phenanthroline and triphenylphosphine to the solution.", "Step 3: Add a reducing agent such as sodium borohydride or lithium aluminum hydride to the solution.", "Step 4: Stir the mixture at room temperature for several hours.", "Step 5: Filter the resulting solid and wash with a suitable solvent to remove any impurities.", "Step 6: Dry the product under vacuum to obtain Bromocopper;1,10-phenanthroline;triphenylphosphanium." ] } | |
CAS-Nummer |
25753-84-8 |
Molekularformel |
C30H24BrCuN2P |
Molekulargewicht |
586.96 |
IUPAC-Name |
bromocopper;1,10-phenanthroline;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.C12H8N2.BrH.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;/h1-15H;1-8H;1H;/q;;;+1 |
InChI-Schlüssel |
SBLCMXAJYUKSOF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cu]Br |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(1H-pyrazol-1-yl)propanamide](/img/structure/B2415987.png)
![Ethyl 2-[2-(3-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2415988.png)
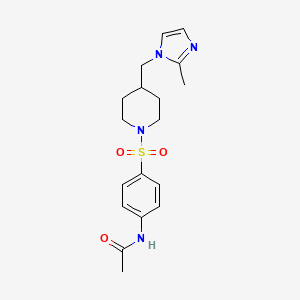
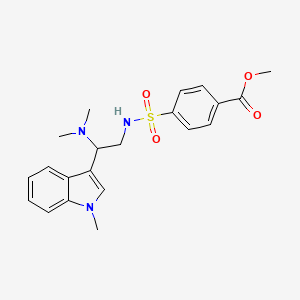

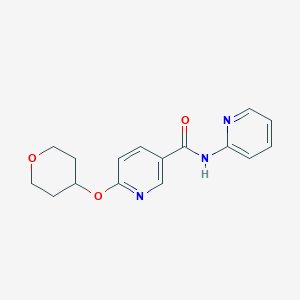
![5-(2,4-dichlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2415996.png)
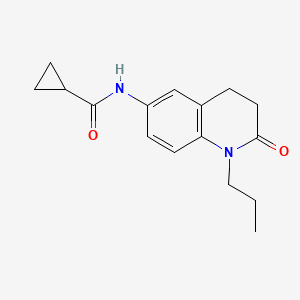
![(2E)-3-anilino-3-[(4-fluorobenzyl)thio]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2415998.png)
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B2415999.png)
![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2416001.png)
![2-[(4-Tert-butylphenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2416002.png)

